molecular formula C17H20N2O4 B4598541 1-[1-(2-Methylphenyl)-2,5-dioxoazolidin-3-yl]piperidine-4-carboxylic acid

1-[1-(2-Methylphenyl)-2,5-dioxoazolidin-3-yl]piperidine-4-carboxylic acid

Cat. No.: B4598541
M. Wt: 316.35 g/mol
InChI Key: ZRSKMJSVQAIDBO-UHFFFAOYSA-N
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Description

The compound 1-[1-(2-Methylphenyl)-2,5-dioxoazolidin-3-yl]piperidine-4-carboxylic acid features a piperidine-4-carboxylic acid core substituted with a 2,5-dioxoazolidine ring bearing a 2-methylphenyl group.

Properties

IUPAC Name

1-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-11-4-2-3-5-13(11)19-15(20)10-14(16(19)21)18-8-6-12(7-9-18)17(22)23/h2-5,12,14H,6-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSKMJSVQAIDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Methylphenyl)-2,5-dioxoazolidin-3-yl]piperidine-4-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring and the introduction of the 2-methylphenyl and carboxylic acid groups. Common synthetic routes may involve the use of reagents such as piperidine, 2-methylphenyl isocyanate, and various catalysts to facilitate the reactions. The reaction conditions often include controlled temperatures, specific solvents, and purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Methylphenyl)-2,5-dioxoazolidin-3-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[1-(2-Methylphenyl)-2,5-dioxoazolidin-3-yl]piperidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methylphenyl)-2,5-dioxoazolidin-3-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs of the target compound, highlighting substituent variations, molecular weights, and physicochemical properties:

Compound Name Substituent Group(s) Molecular Formula Molecular Weight CAS RN Notable Properties/Applications References
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid Pyridyl with CF₃ C₁₂H₁₃F₃N₂O₂ 274.23 406476-31-1 High thermal stability (mp 162–164°C)
1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carboxylic acid Amino-oxadiazolyl C₇H₁₀N₄O₃ 212.21 447455-16-5 Bioactive heterocycle; potential CNS activity
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid Pyridazinyl with 3-methylphenyl C₁₇H₁₇N₃O₂ 297.35 1119453-12-1 Enhanced π-π stacking potential
1-[[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl]-3-piperidinecarboxylic acid Sulfonyl-pyrazolyl (difluoromethyl, dimethyl) C₁₃H₁₈F₂N₂O₄S 352.36 956935-30-1 Electrophilic sulfonyl group for covalent binding
1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid Oxazolylmethyl with phenyl C₁₆H₁₈N₂O₃ 286.33 1153237-31-0 Improved metabolic resistance due to oxazole
1-(Ethoxyacetyl)piperidine-4-carboxylic acid Ethoxyacetyl C₁₀H₁₇NO₄ 215.25 - Ester group enhances solubility

Key Observations

Substituent Effects on Physicochemical Properties :

  • Electron-Withdrawing Groups : The trifluoromethyl group in increases lipophilicity and metabolic stability compared to the target compound’s 2-methylphenyl group.
  • Heterocyclic Moieties : Oxadiazole () and oxazole () rings enhance bioactivity by mimicking natural heterocycles, whereas the dioxoazolidine in the target compound may offer unique hydrogen-bonding capabilities.
  • Aromatic Systems : Bulky substituents like biphenyl-imidazo pyridinylmethyl (, MW ~352) reduce solubility but improve target affinity through hydrophobic interactions.

Pharmacological Potential: The pyrazolo[4,3-d]pyrimidine derivative () is explicitly formulated in a pharmaceutical composition, suggesting kinase or protease inhibition applications. The target compound’s dioxoazolidine ring could similarly modulate enzyme activity. The sulfonyl group in enables covalent bond formation with biological targets, a feature absent in the target compound but relevant for irreversible inhibitors.

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., ethoxyacetyl in ) are easier to synthesize, while those with fused heterocycles () require multi-step routes. The dioxoazolidine in the target compound may pose synthetic challenges due to ring strain.

Research Findings and Implications

  • Thermal Stability : The trifluoromethylpyridyl analog () exhibits a high melting point (162–164°C), indicating crystalline stability, whereas oxadiazole derivatives () may prioritize solubility over thermal resistance.
  • Biological Activity : The pyridazinyl analog () with a 3-methylphenyl group demonstrates enhanced aromatic interactions, a trait the target compound’s 2-methylphenyl group could replicate for receptor binding.
  • Metabolic Considerations : Oxazole-containing compounds () resist oxidative metabolism, while ester-based derivatives () may undergo hydrolysis, limiting their half-life.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(2-Methylphenyl)-2,5-dioxoazolidin-3-yl]piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[1-(2-Methylphenyl)-2,5-dioxoazolidin-3-yl]piperidine-4-carboxylic acid

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